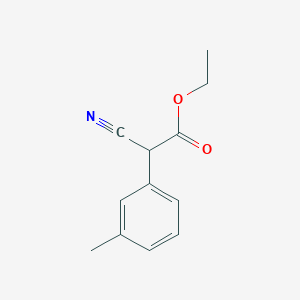

Ethyl 2-cyano-2-(3-methylphenyl)acetate

Description

Ethyl 2-cyano-2-(3-methylphenyl)acetate is a cyanoacetate ester featuring a 3-methylphenyl substituent at the α-position of the cyano group. Its structure enables participation in Knoevenagel condensations, Michael additions, and other reactions critical to synthesizing heterocycles or functionalized intermediates . This compound is typically synthesized via condensation of ethyl cyanoacetate with appropriately substituted carbonyl precursors under acidic or basic conditions. Applications include its use as a precursor in pharmaceutical and agrochemical syntheses, though its specific biological activities remain less documented compared to analogs with electron-withdrawing substituents.

Properties

CAS No. |

64262-38-0 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(3-methylphenyl)acetate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-6-4-5-9(2)7-10/h4-7,11H,3H2,1-2H3 |

InChI Key |

OZDOHNGJQMZVKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(3-methylphenyl)acetate can be synthesized through the reaction of ethyl cyanoacetate with 3-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(3-methylphenyl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Condensation reactions: The ester group can undergo condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.

Condensation reactions: Reagents such as aldehydes, ketones, and bases like piperidine are used.

Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Substituted derivatives of this compound.

Condensation reactions: β-keto esters or β-diketones.

Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Ethyl 2-cyano-2-(3-methylphenyl)acetate has several applications in scientific research:

Organic synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Medicinal chemistry: The compound is used in the development of potential therapeutic agents due to its ability to form biologically active molecules.

Material science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(3-methylphenyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the ester group and the phenyl ring. This allows the compound to undergo nucleophilic substitution, condensation, and hydrolysis reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the aromatic ring significantly influence reactivity, stability, and applications. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, F) increase electrophilicity, accelerating reactions like nucleophilic aromatic substitution .

- Methyl vs. Methoxy : The 3-methyl group in the target compound offers steric bulk without strong electronic effects, whereas methoxy (e.g., 5-OCH₃ in ) provides electron-donating resonance, altering reaction pathways.

Key Observations :

- Acidic conditions (e.g., H₂SO₄) are standard for Knoevenagel reactions, but nitro-substituted analogs may require milder conditions to prevent decomposition .

- Recyclability: Compounds like o-NosylOXY (Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate) emphasize green chemistry via recoverable byproducts .

Physicochemical Properties

Substituents directly impact solubility, melting points, and stability:

- Solubility: Nitro and cyano groups enhance polarity, improving solubility in polar solvents (e.g., DMF, DMSO). Thiophene analogs show higher solubility in organic solvents like THF .

- Stability: Electron-withdrawing groups (e.g., NO₂) stabilize the α-carbon against hydrolysis but may increase sensitivity to reducing agents. Methyl groups offer steric protection without electronic destabilization .

- Melting Points: Crystalline derivatives like Ethyl 2-cyano-2-(5-methoxy-1-methyl-2-oxoindolin-3-ylidene)acetate exhibit higher melting points due to planar conjugated systems .

Biological Activity

Ethyl 2-cyano-2-(3-methylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyano group attached to an ethyl acetate moiety and a 3-methylphenyl ring. The molecular formula is , with a molecular weight of approximately 203.24 g/mol. The presence of the cyano group is significant as it influences the compound's reactivity and interaction with biological macromolecules.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing cyanoacetic acid derivatives with appropriate aromatic compounds.

- Michael Addition : Involving nucleophilic addition to α,β-unsaturated carbonyl compounds.

The following table summarizes some synthetic approaches:

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | Cyanoacetic acid, 3-methylphenol | Reflux in ethanol | 85 |

| Michael Addition | Ethyl cyanoacetate, maleimide | Room temperature | 93 |

| Cyclization | Ethyl cyanoacetate, various catalysts | Varies | 76 |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. A study demonstrated that derivatives with cyano groups showed significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary investigations into the anticancer properties of cyano-containing compounds suggest that they may influence cancer cell proliferation and apoptosis. A study highlighted that certain derivatives could induce cell cycle arrest in cancer cells, potentially through mechanisms involving apoptosis pathways .

The biological activity of this compound is hypothesized to involve:

- Electrophilic Interactions : The cyano group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or nucleic acids.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, which may be relevant for therapeutic applications.

Case Studies

- Antibacterial Activity Study : A synthesized derivative of this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating promising antibacterial properties .

- Anticancer Efficacy : In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM depending on the cell line tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.